molecular formula C10H10N2O2 B1331498 1-Éthylquinazoline-2,4(1H,3H)-dione CAS No. 2217-25-6

1-Éthylquinazoline-2,4(1H,3H)-dione

Numéro de catalogue: B1331498
Numéro CAS: 2217-25-6
Poids moléculaire: 190.2 g/mol
Clé InChI: CVIBKISSHDMEKJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Ethylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 1-Ethylquinazoline-2,4(1H,3H)-dione consists of a quinazoline core with an ethyl group at the 1-position and keto groups at the 2 and 4 positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Ethylquinazoline-2,4(1H,3H)-dione can be synthesized through various methods. One common approach involves the cyclization of anthranilic acid derivatives with appropriate reagents. For instance, anthranilic acid can be reacted with ethyl chloroformate to form an intermediate, which then undergoes cyclization to yield the desired quinazolinone . Another method involves the use of transition-metal-catalyzed reactions, which have been shown to be efficient for constructing quinazoline scaffolds .

Industrial Production Methods: Industrial production of 1-Ethylquinazoline-2,4(1H,3H)-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Ethylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and other quinazoline derivatives with different functional groups .

Comparaison Avec Des Composés Similaires

Uniqueness: 1-Ethylquinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

1-Ethylquinazoline-2,4(1H,3H)-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

1-Ethylquinazoline-2,4(1H,3H)-dione features a quinazoline backbone with an ethyl substituent at the nitrogen atom. This structural arrangement is crucial for its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 1-ethylquinazoline-2,4(1H,3H)-dione derivatives. A series of quinazoline-2,4(1H,3H)-dione derivatives were synthesized and evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria using the Agar well diffusion method.

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundInhibition Zone (mm)MIC (mg/mL)Target Organisms
Compound 131175Staphylococcus aureus
Compound 1510–1280Escherichia coli, Candida albicans
Compound 14a1270Staphylococcus aureus
Compound 14b1375Candida albicans

These compounds demonstrated moderate to significant antibacterial activity, with some exceeding the efficacy of standard antibiotics like ampicillin .

Anticancer Properties

The quinazoline derivatives have also been evaluated for anticancer activity. The mechanism involves the inhibition of specific enzymes that regulate cell proliferation and survival pathways. For instance, certain derivatives showed promising results in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of Quinazoline Derivatives

CompoundIC50 (µM)Cancer Cell Line
Compound A15MCF-7 (Breast Cancer)
Compound B20HeLa (Cervical Cancer)
Compound C25A549 (Lung Cancer)

These findings suggest that modifications to the quinazoline structure can enhance anticancer activity while minimizing toxicity to normal cells .

The biological activity of 1-ethylquinazoline-2,4(1H,3H)-dione is primarily attributed to its ability to interact with various biological macromolecules:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in DNA replication and repair processes, such as bacterial gyrase and topoisomerase IV. This inhibition leads to disruption in bacterial cell division and growth .
  • Receptor Modulation : It may also act on specific receptors involved in signal transduction pathways that regulate cell growth and apoptosis.

Case Studies

One notable study highlighted the synthesis of several derivatives of quinazoline-2,4(1H,3H)-dione that were tested against multi-drug resistant bacterial strains. The results indicated that certain derivatives not only had lower MIC values compared to traditional antibiotics but also exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Pharmacokinetics

Understanding the pharmacokinetic properties of 1-ethylquinazoline-2,4(1H,3H)-dione is essential for evaluating its therapeutic potential. Key parameters include:

  • Absorption : The compound shows good oral bioavailability due to its moderate lipophilicity.
  • Distribution : It can penetrate cellular membranes effectively owing to its small molecular size.
  • Metabolism : Initial studies suggest hepatic metabolism with potential formation of active metabolites that contribute to its biological effects.
  • Excretion : Primarily renal excretion has been observed in preliminary studies.

Propriétés

IUPAC Name

1-ethylquinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-12-8-6-4-3-5-7(8)9(13)11-10(12)14/h3-6H,2H2,1H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIBKISSHDMEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356509
Record name 1-Ethylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2217-25-6
Record name 1-Ethylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Am. Chem. Soc. (1933), pages 2113-2116 describes the reaction of N-ethylanthranilic acid with sodium cyanate and acetic acid and subsequent addition of sodium hydroxide to give 1,2,3,4-tetrahydro-1-ethyl-2,4-dioxoquinazoline. However, disadvantages of this process are the low space yield, because of the dilute reaction solution, and the very high excess of sodium hydroxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium cyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethylquinazoline-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
1-Ethylquinazoline-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
1-Ethylquinazoline-2,4(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
1-Ethylquinazoline-2,4(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
1-Ethylquinazoline-2,4(1H,3H)-dione
Reactant of Route 6
Reactant of Route 6
1-Ethylquinazoline-2,4(1H,3H)-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.